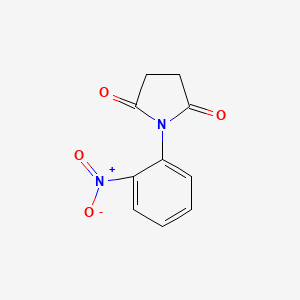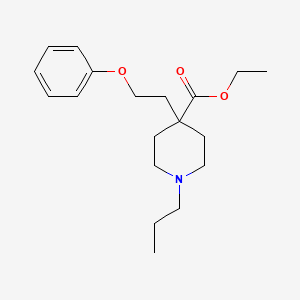
1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as tBHPDMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of beta-adrenergic receptor agonists and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
TBHPDMP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of pharmacological effects, including beta-adrenergic receptor agonism and anti-inflammatory activity. It has also been studied for its potential use in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves its binding to beta-adrenergic receptors, which are present in various tissues, including the lungs, heart, and blood vessels. This binding leads to the activation of intracellular signaling pathways, which results in various physiological responses, such as bronchodilation, vasodilation, and increased cardiac output.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce bronchodilation, which makes it a potential treatment option for asthma and COPD. It has also been found to exhibit anti-inflammatory activity, which makes it a potential treatment option for various inflammatory diseases. Additionally, this compound has been found to exhibit vasodilatory and inotropic effects, which make it a potential treatment option for cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBHPDMP has several advantages for use in lab experiments. It is a well-characterized compound, and its synthesis method is well-established. It has also been extensively studied for its pharmacological effects, which makes it a useful tool for investigating various physiological processes. However, there are also some limitations associated with the use of 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments. For example, it has been found to exhibit some degree of toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One potential direction is the investigation of its potential use in the treatment of various diseases, such as asthma, COPD, and cardiovascular diseases. Another potential direction is the investigation of its mechanism of action and the development of more potent and selective beta-adrenergic receptor agonists. Additionally, further research is needed to investigate the potential limitations and toxicity of this compound in various experimental settings.
Conclusion:
In conclusion, this compound is a well-studied chemical compound that has potential applications in scientific research. Its synthesis method is well-established, and it has been found to exhibit a range of pharmacological effects, including beta-adrenergic receptor agonism and anti-inflammatory activity. While there are some limitations associated with its use in lab experiments, there are also several future directions for research on this compound, including its potential use in the treatment of various diseases and the investigation of its mechanism of action.
Métodos De Síntesis
The synthesis of 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves the reaction of 2-tert-butylphenol with 2,6-dimethylpiperidine in the presence of a catalyst and subsequent reaction with 2-chloro-1-propanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Propiedades
IUPAC Name |
1-(2-tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2.ClH/c1-15-9-8-10-16(2)21(15)13-17(22)14-23-19-12-7-6-11-18(19)20(3,4)5;/h6-7,11-12,15-17,22H,8-10,13-14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPSTIWYJOBWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC=C2C(C)(C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970290.png)
![1-[(1-{[6-(propylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4970310.png)
![4-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4970318.png)
![ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B4970333.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4970336.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4970345.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)

![2-[(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4970375.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)

![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)